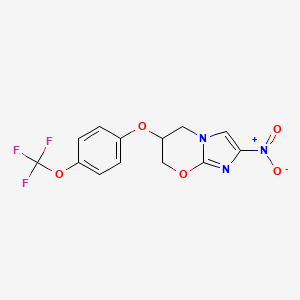

(Rac)-DNDI-8219

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H10F3N3O5 |

|---|---|

Molecular Weight |

345.23 g/mol |

IUPAC Name |

2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2 |

InChI Key |

IXUWKDINJWESQG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OC3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-DNDI-8219: A Technical Deep Dive into its Antileishmanial Mechanism

For Immediate Release

GENEVA – November 21, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-DNDI-8219, a promising nitroimidazole-based drug candidate for the treatment of visceral leishmaniasis. Developed by the Drugs for Neglected Diseases initiative (DNDi) and its partners, this compound is a bicyclic nitro-compound that has demonstrated potent activity against Leishmania parasites. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its mode of action, from prodrug activation to its downstream cellular effects, supported by available quantitative data and detailed experimental methodologies.

Executive Summary

This compound is a prodrug that requires reductive activation within the Leishmania parasite to exert its cytotoxic effects. The core of its mechanism involves a two-step process:

-

Reductive Activation: The drug is selectively activated by a novel, parasite-specific type 2 nitroreductase (NTR2), a putative NAD(P)H oxidase. This activation, crucial for the drug's efficacy, results in the formation of reactive nitroso and hydroxylamine intermediates.

-

Downstream Target Engagement: While the precise molecular target of the activated drug is still under investigation, compelling evidence from metabolomic studies points towards the disruption of phospholipid biosynthesis. Specifically, it is hypothesized to inhibit a key enzyme in this pathway, leading to a cytotoxic accumulation of precursor molecules and a depletion of essential phospholipids required for membrane integrity.

Resistance to this compound is primarily associated with the loss-of-function mutations in the gene encoding NTR2, preventing the activation of the prodrug. The unique activation pathway and downstream target distinguish this compound from other antileishmanial drugs and present a novel approach to combat this neglected tropical disease.

Reductive Activation by Leishmania-Specific Nitroreductase 2 (NTR2)

The selective toxicity of this compound against Leishmania is attributed to its activation by a parasite-specific enzyme. Unlike monocyclic nitroimidazoles, which are activated by a type 1 nitroreductase (NTR1), bicyclic nitro-compounds like DNDI-8219 are substrates for a novel type 2 nitroreductase (NTR2).[1][2][3]

Using a combination of quantitative proteomics and whole-genome sequencing of drug-resistant Leishmania parasites, NTR2 was identified as the activating enzyme.[1][2] Genetic studies have confirmed that overexpression of NTR2 renders the parasites hypersensitive to bicyclic nitro-compounds, while knockout of the NTR2 gene confers complete resistance.[3] This establishes that NTR2 is both necessary and sufficient for the activation of this class of drugs.[3] The activation process involves the reduction of the nitro group on the imidazole ring to generate cytotoxic radical species.

Postulated Mechanism: Inhibition of Phospholipid Biosynthesis

Following activation by NTR2, the resulting reactive metabolites of this compound are believed to exert their primary cytotoxic effect by inhibiting a critical enzyme in the parasite's phospholipid synthesis pathway. This hypothesis is supported by metabolomic analyses of Leishmania parasites treated with a DNDi nitroimidazole. These studies revealed a significant accumulation of a precursor molecule involved in phospholipid synthesis, coupled with a concurrent decrease in the levels of mature phospholipids, which are essential components of cellular membranes.[4]

The specific enzyme targeted by the activated drug has not yet been definitively identified in published literature. However, research into the phospholipid metabolism of Leishmania has shown that the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway is essential for the survival of both the promastigote and the clinically relevant amastigote stages of the parasite.[5][6][7][8] This makes enzymes within this pathway, such as ethanolamine-phosphate cytidylyltransferase (EPCT), plausible candidates for the drug's downstream target. In contrast, the pathway for phosphatidylcholine (PC) synthesis has been shown to be dispensable in the amastigote stage, making its enzymes less likely targets.[9][10][11]

The proposed mechanism of action, from prodrug activation to the disruption of phospholipid metabolism, is depicted in the following diagram:

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound (also referred to as compound R-6) and related compounds against various Leishmania species.

| Compound | Leishmania Species | Assay Model | IC50 / EC50 (µM) | Reference |

| This compound (R-6) | L. infantum | Intracellular amastigotes | 0.13 ± 0.03 | [12] |

| This compound (R-6) | L. donovani | Intracellular amastigotes | 0.28 ± 0.05 | [12] |

| Pyridine R-136 | L. infantum | Intracellular amastigotes | 0.08 ± 0.02 | [12] |

| Pyridine R-136 | L. donovani | Intracellular amastigotes | 0.16 ± 0.02 | [12] |

| Miltefosine | L. infantum | Intracellular amastigotes | 1.1 ± 0.2 | [12] |

| Miltefosine | L. donovani | Intracellular amastigotes | 0.53 ± 0.05 | [12] |

Data presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Antileishmanial Screening against Intracellular Amastigotes

This protocol is adapted from standard assays used for screening compounds against the intracellular stage of L. donovani using the THP-1 human monocytic cell line.[13][14]

5.1.1 Materials:

-

THP-1 human acute monocytic leukemia cell line (ATCC TIB-202)

-

Leishmania donovani promastigotes

-

RPMI-1640 medium

-

Heat-inactivated Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound and control drugs

-

96-well cell culture plates

5.1.2 THP-1 Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Maintain cell density between 1x10⁵ and 8x10⁵ cells/mL.

-

To differentiate, seed THP-1 cells into 96-well plates at a density of 5x10⁴ cells/well.

-

Add PMA to a final concentration of 25-50 ng/mL and incubate for 48-72 hours to induce differentiation into adherent macrophages.

5.1.3 Macrophage Infection:

-

Culture L. donovani promastigotes to stationary phase to enrich for infective metacyclic forms.

-

Wash the differentiated THP-1 macrophages with pre-warmed serum-free RPMI-1640.

-

Add stationary phase promastigotes to the macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation into amastigotes.

-

After incubation, wash the wells extensively with medium to remove any non-internalized promastigotes.

5.1.4 Drug Treatment and Efficacy Assessment:

-

Prepare serial dilutions of this compound and control drugs in RPMI-1640 with 2% FBS.

-

Add the drug dilutions to the infected macrophages and incubate for 48-72 hours.

-

After incubation, lyse the macrophages using a controlled method (e.g., 0.05% SDS).

-

The released amastigotes can be quantified using various methods, such as a parasite rescue and transformation assay where amastigotes are allowed to transform back into promastigotes, and their growth is measured fluorometrically.[13]

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

NTR2 Enzymatic Activity Assay

This protocol is based on the methodology described for measuring the activity of recombinant NTR2 by monitoring NADPH oxidation.[15]

5.2.1 Materials:

-

Recombinant Leishmania NTR2 protein

-

HEPES buffer (50 mM, pH 7.0)

-

NADPH

-

This compound

-

Spectrophotometer capable of reading at 340 nm

5.2.2 Assay Procedure:

-

Prepare a reaction mixture (e.g., 1 mL) containing 50 mM HEPES (pH 7.0) and 100 µM NADPH in a cuvette.

-

Incubate the mixture at 25°C for 1 minute to equilibrate.

-

Add recombinant NTR2 to a final concentration of approximately 500 nM.

-

Measure the background rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm for 1 minute.

-

Initiate the specific reaction by adding this compound (e.g., to a final concentration of 100 µM).

-

Immediately record the initial rate of decrease in absorbance at 340 nm.

-

The NTR2 activity is calculated based on the rate of NADPH oxidation (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹), subtracting the background rate.

Generation of NTR2 Knockout Leishmania using CRISPR-Cas9

This protocol provides a general framework for generating gene knockouts in Leishmania using the CRISPR-Cas9 system, which has been successfully applied to this parasite.[1][2][16]

5.3.1 Materials:

-

Leishmania cell line expressing Cas9 and T7 RNA polymerase

-

Plasmids for amplifying drug resistance cassettes (e.g., pT series)

-

Custom oligonucleotides for generating single guide RNA (sgRNA) templates and for homologous recombination flanks

-

High-fidelity DNA polymerase

-

Electroporator and cuvettes

-

Selective drugs (e.g., Blasticidin, Puromycin)

5.3.2 Protocol Outline:

-

sgRNA Design: Design two sgRNAs targeting the 5' and 3' regions of the NTR2 gene using a tool like LeishGEdit.net to ensure specificity and minimize off-target effects.

-

Donor DNA Amplification: Amplify two drug resistance cassettes (e.g., BSD and PUR) by PCR. The primers should include 30 bp homology flanks corresponding to the regions upstream and downstream of the NTR2 open reading frame.

-

sgRNA Template Amplification: Generate the DNA templates for sgRNA transcription via PCR.

-

Transfection: Transfect the Cas9/T7-expressing Leishmania promastigotes with the purified donor DNA and sgRNA templates by electroporation.

-

Selection and Cloning: Select for transformants by adding the appropriate drugs to the culture medium. Clone the resistant parasites by serial dilution to obtain clonal populations.

-

Verification: Confirm the gene knockout by PCR analysis of genomic DNA from the clonal populations to ensure the replacement of the NTR2 gene with the resistance cassettes.

Conclusion and Future Directions

The mechanism of action of this compound in Leishmania is a multi-step process initiated by a parasite-specific activation cascade. The discovery of NTR2 as the key activating enzyme provides a strong rationale for the compound's selectivity and highlights a potential vulnerability in the parasite. While the downstream inhibition of phospholipid biosynthesis is a compelling hypothesis supported by metabolomic data, the definitive identification of the molecular target of the activated drug remains a critical area for future research. Elucidating this target will not only provide a complete picture of the drug's mechanism but will also be invaluable for understanding potential resistance mechanisms beyond NTR2 modification and for the rational design of next-generation nitroimidazole-based antileishmanials. Further studies employing chemical proteomics and genetic approaches are warranted to pinpoint this crucial piece of the puzzle.

References

- 1. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. Ethanolaminephosphate cytidyltransferase is essential for survival, lipid homeostasis and stress tolerance in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethanolaminephosphate cytidylyltransferase is essential for survival, lipid homeostasis and stress tolerance in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Phosphatidylcholine synthesis through cholinephosphate cytidylyltransferase is dispensable in Leishmania major [pubmed.ncbi.nlm.nih.gov]

- 11. De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Structure-Activity Relationship Studies of DNDI-8219

Introduction:

DNDI-8219, chemically known as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a promising lead compound for the treatment of visceral leishmaniasis (VL). Its development emerged from extensive structure-activity relationship (SAR) studies aimed at optimizing a series of nitroimidazooxazines, initially explored for their antitubercular properties. This document provides an in-depth technical overview of the SAR studies that led to the identification of DNDI-8219, focusing on the quantitative data, experimental methodologies, and the logical progression of the research.

The optimization effort for VL was largely guided by in vitro assays against Leishmania donovani in a mouse macrophage-based system and subsequent in vivo efficacy evaluations in mouse and hamster models.[1][3] The journey to DNDI-8219 involved the screening of a large library of pretomanid analogues, followed by systematic synthetic modifications to improve potency, solubility, pharmacokinetic properties, and safety profiles.[3][4]

Lead Identification and Optimization Workflow

The following diagram illustrates the general workflow from initial screening to the identification of DNDI-8219 as a lead candidate.

Quantitative Structure-Activity Relationship Data

The SAR studies involved the systematic modification of the nitroimidazooxazine scaffold at various positions. The following tables summarize the key findings from these investigations, presenting the chemical structures and corresponding biological data.

Table 1: SAR of the Nitroimidazooxazine Core and Side Chain Modifications

| Compound | R | X | L. inf IC50 (µM) | T. cruzi IC50 (µM) | T. brucei IC50 (µM) | MRC-5 CC50 (µM) |

| S-1 (Pretomanid) | H | O | >10 | >10 | 0.09 | >64 |

| S-2 (TBA-354) | F | O | 1.2 | 2.5 | 0.01 | >64 |

| R-6 (DNDI-8219) | H | O | 0.08 | 0.25 | 0.003 | >64 |

| R-136 | H | O | 0.11 | 0.32 | 0.004 | >64 |

| 14 | H | CH2 | 2.5 | >10 | 0.03 | >64 |

| 22 | H | S | 0.63 | 5.0 | 0.01 | >64 |

| 23 | H | SO2 | >10 | >10 | 0.13 | >64 |

| 32 | H | OCH2 | 0.32 | 1.6 | 0.01 | >64 |

| 33 | H | SCH2 | 0.25 | 2.5 | 0.01 | >64 |

| 39 | H | O(CH2)2 | 0.20 | 1.3 | 0.01 | >64 |

| 40 | H | S(CH2)2 | 0.16 | 1.0 | 0.01 | >64 |

| 47 | H | N(Me) | 0.13 | 0.8 | 0.01 | >64 |

Data extracted from extensive SAR studies on kinetoplastids.[1][3]

Experimental Protocols

Detailed methodologies were crucial for the evaluation of the synthesized compounds. The key assays are described below.

In Vitro Antileishmanial Activity Assay (L. donovani Amastigotes)

This assay was a primary tool for guiding the lead optimization work.[1][3]

-

Cell Culture: Mouse peritoneal macrophages are harvested and seeded in 96-well plates.

-

Infection: Macrophages are infected with L. donovani amastigotes expressing luciferase.

-

Compound Treatment: A serial dilution of the test compounds is added to the infected cells and incubated for 72 hours.

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the number of viable amastigotes, is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vivo Efficacy in the Mouse Model of Visceral Leishmaniasis

Promising compounds were advanced to this in vivo model.[1]

-

Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.

-

Treatment: Treatment with the test compounds is initiated at a specified time post-infection and administered orally for a defined period (e.g., 5 days).

-

Parasite Burden Determination: At the end of the treatment period, the animals are euthanized, and the livers are excised. The parasite burden is determined by stamping the liver onto a slide, staining with Giemsa, and counting the number of amastigotes per 500 host cell nuclei.

-

Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the parasite burden in the treated groups to that in the vehicle-treated control group.

In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis

This more stringent model was used for the final evaluation of the best lead compounds.[1]

-

Infection: Golden hamsters are infected intracardially with L. infantum amastigotes.

-

Treatment: Oral administration of the test compounds is initiated at a later stage of infection (e.g., day 28 post-infection) for a specified duration.

-

Parasite Burden Assessment: At the end of the study, the animals are euthanized, and the parasite burden in the liver, spleen, and bone marrow is determined using methods similar to the mouse model.

-

Efficacy Analysis: The reduction in parasite load in treated animals is compared to the control group to determine the efficacy of the compound.

Synthesis of DNDI-8219 (R-6)

The synthesis of the enantiomerically pure DNDI-8219 was a key chemical challenge. The following diagram outlines a synthetic approach.

Mechanism of Action

The mechanism of action of DNDI-8219 is believed to be similar to other nitroimidazooxazines. It is a prodrug that requires activation by a parasite-specific nitroreductase (NTR).[1][3] Studies on related compounds suggest that the activity is triggered by a novel flavin mononucleotide-dependent NADH oxidoreductase (NTR2) in Leishmania, not the type I nitroreductase (NTR1) that activates other nitroheterocyclic drugs like fexinidazole.[1][3] This distinct mechanism of activation presents an opportunity for combination therapy with other antileishmanial agents.[1]

Conclusion

The discovery of DNDI-8219 is a testament to a systematic and well-guided drug discovery program. The extensive SAR studies successfully identified a compound with potent and broad-spectrum antileishmanial activity, favorable pharmacokinetic properties, and a good safety profile. The detailed experimental protocols and the logical progression of the research provide a valuable case study for the development of new treatments for neglected diseases. Further preclinical and clinical development of DNDI-8219 is warranted to establish its full therapeutic potential for the treatment of visceral leishmaniasis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]

(Rac)-DNDI-8219: A Technical Guide on a Promising Nitroimidazole for Leishmaniasis and Chagas Disease

(Rac)-DNDI-8219 is a racemic mixture of a novel nitroimidazooxazine derivative that has emerged as a significant lead compound in the search for new treatments against kinetoplastid diseases, particularly visceral leishmaniasis (VL) and Chagas disease. Developed through the screening of a large library of nitroimidazole analogues, this compound has demonstrated potent activity against Leishmania and Trypanosoma cruzi parasites in both laboratory settings and animal models of disease. Its development addresses the urgent need for safer, more effective, and orally bioavailable drugs to combat these neglected tropical diseases.

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, therapeutic potential supported by preclinical data, and the experimental methodologies used in its evaluation.

Chemical Identity and Synthesis

This compound is chemically known as (±)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine. It belongs to the nitroimidazooxazine class of compounds, which are known for their antimicrobial properties. The synthesis of this compound involves a multi-step process, a general outline of which is provided in the experimental protocols section. The chemical structure is presented below:

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action

The therapeutic effect of nitroimidazoles like this compound is dependent on the reductive activation of their nitro group by parasitic-specific nitroreductases (NTRs). This process is crucial as it does not occur in mammalian cells, providing a basis for the selective toxicity of the compound.

In Leishmania, bicyclic nitro-drugs, a class that includes compounds structurally related to DNDI-8219, are activated by a novel Type II nitroreductase (NTR2). This enzyme is distinct from the Type I nitroreductase (NTR1) that activates other nitroaromatic drugs. The activation process is believed to generate reactive nitrogen species, such as nitric oxide and other cytotoxic metabolites, which induce lethal damage to parasitic cells through mechanisms like DNA damage and oxidative stress.

Caption: Proposed mechanism of action for this compound in Leishmania.

Therapeutic Potential and Preclinical Data

This compound has shown significant promise in preclinical studies for the treatment of visceral leishmaniasis and Chagas disease.

Visceral Leishmaniasis (VL)

VL is a fatal parasitic disease caused by Leishmania species. Current treatments are limited by toxicity, resistance, and the need for parenteral administration. Orally active drugs are a high priority in VL drug discovery.

This compound and its enantiomers have demonstrated potent activity against the intracellular amastigote stage of various Leishmania species, which is the clinically relevant form of the parasite.

| Compound | Leishmania donovani (IC₅₀, µM) | Leishmania infantum (IC₅₀, µM) |

| This compound | 0.2 | 0.3 |

| (R)-enantiomer | 0.1 | 0.2 |

| (S)-enantiomer | 0.4 | 0.5 |

| Data presented as 50% inhibitory concentration (IC₅₀) against intracellular amastigotes. |

The compound has shown excellent efficacy in both mouse and hamster models of VL, which are standard models for preclinical drug evaluation.

| Animal Model | Dosing Regimen | Parasite Burden Reduction (%) |

| Mouse (L. donovani) | 50 mg/kg, oral, once daily for 5 days | >99 |

| Hamster (L. infantum) | 25 mg/kg, oral, twice daily for 5 days | >97 |

Chagas Disease

Chagas disease, caused by Trypanosoma cruzi, is a major health problem in Latin America. Current treatments have significant limitations, especially in the chronic phase of the disease.

This compound exhibits potent activity against the intracellular amastigote form of T. cruzi.

| Compound | Trypanosoma cruzi (IC₅₀, µM) |

| This compound | 0.4 |

In a mouse model of chronic Chagas disease, oral administration of this compound led to a significant reduction in parasite burden.

| Animal Model | Dosing Regimen | Outcome |

| Mouse (T. cruzi) | 50 mg/kg, oral, once daily for 5 days | Marked reduction in parasite burden |

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not publicly available. However, studies on a closely related nitroimidazooxazine, DNDI-VL-2098, provide insights into the expected pharmacokinetic profile. These compounds generally exhibit good oral bioavailability and metabolic stability.

| Parameter | Mouse | Hamster | Rat | Dog |

| Oral Bioavailability (%) | >85 | 100 | 37 | 78 |

| Half-life (h) | 1.1 | 1.0 | 6.0 | 5.4 |

| Clearance (mL/min/kg) | 15.3 | 43.6 | 5.2 | 3.5 |

| Pharmacokinetic parameters for the analogue DNDI-VL-2098. |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be generalized as follows:

Caption: Generalized synthetic workflow for this compound.

Detailed Steps (Representative):

-

Epoxide Formation: Reaction of a suitable starting material, such as a derivative of epichlorohydrin, with 4-(trifluoromethoxy)phenol in the presence of a base to form the corresponding glycidyl ether.

-

Ring Opening: The epoxide is then reacted with a nitro-substituted imidazole, such as 2-bromo-4-nitroimidazole, to open the epoxide ring and form an amino alcohol intermediate.

-

Cyclization: The intermediate undergoes an intramolecular cyclization reaction, often facilitated by a base, to form the imidazooxazine ring system.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization.

In Vitro Leishmania Amastigote Assay

This assay is used to determine the efficacy of compounds against the intracellular amastigote stage of Leishmania.

Caption: Workflow for the in vitro Leishmania amastigote assay.

Protocol Details:

-

Cell Culture: Peritoneal macrophages are harvested from mice or a suitable macrophage cell line (e.g., THP-1) is cultured in appropriate media.

-

Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-cell ratio (e.g., 10:1).

-

Compound Addition: After allowing for parasite internalization, the cells are washed to remove extracellular promastigotes, and fresh media containing serial dilutions of this compound is added.

-

Incubation: The treated, infected cells are incubated for 72-96 hours.

-

Quantification: The cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes per macrophage is counted microscopically. The 50% inhibitory concentration (IC₅₀) is then calculated.

In Vivo Visceral Leishmaniasis Hamster Model

The golden hamster is the gold standard animal model for VL as the disease progression closely mimics human infection.

Caption: Workflow for the in vivo visceral leishmaniasis hamster model.

Protocol Details:

-

Infection: Golden hamsters are infected with Leishmania donovani or Leishmania infantum amastigotes, typically via intracardiac injection.

-

Treatment: After a pre-patent period to allow the infection to become established, the hamsters are treated orally with this compound, usually once or twice daily for 5-10 days.

-

Assessment of Efficacy: At the end of the study, the animals are euthanized, and the parasite burden in the liver and spleen is determined by microscopic counting of amastigotes in Giemsa-stained tissue imprints (expressed as Leishman-Donovan Units) or by quantitative PCR. The percentage of parasite inhibition is calculated by comparing the parasite load in treated animals to that in untreated controls.

Conclusion

This compound represents a significant advancement in the search for new therapies for visceral leishmaniasis and Chagas disease. Its potent in vitro and in vivo activity, coupled with a promising safety profile and a mechanism of action that is selective for the parasite, underscores its potential as a clinical candidate. Further development, including detailed pharmacokinetic and toxicology studies, will be crucial to fully elucidate its therapeutic utility in humans. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand the core attributes of this promising antiparasitic agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (Rac)-DNDI-8219: A Novel Nitroimidazole Compound for Visceral Leishmaniasis

Abstract

This compound, chemically identified as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a promising nitroimidazole-based drug candidate for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease. Developed by the Drugs for Neglected Diseases initiative (DNDi), this compound emerged from extensive structure-activity relationship (SAR) studies of a pretomanid analogue library. It demonstrates potent and broad-spectrum activity against various Leishmania species, including drug-resistant strains. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Introduction

Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease caused by protozoa of the Leishmania genus, primarily Leishmania donovani and Leishmania infantum[1][3]. Transmitted by the bite of infected sandflies, the disease is fatal if left untreated[3][4]. Current treatments suffer from significant drawbacks, including toxicity, parenteral administration, high cost, and emerging drug resistance, creating an urgent need for new, safe, and orally available therapies[3][4].

The 2-nitroimidazooxazines, a class of compounds initially recognized for their potent effects against Mycobacterium tuberculosis, have shown significant promise for treating kinetoplastid diseases. This compound (also referred to as R-6) was identified as a lead candidate following the screening of approximately 900 pretomanid analogues and subsequent lead optimization. It was selected for its favorable efficacy, solubility, pharmacokinetic profile, and reduced risk of hERG inhibition, an issue that hampered earlier leads.

Mechanism of Action

Like other nitroheterocyclic drugs, this compound is a prodrug that requires reductive activation within the parasite. Its mechanism of action is believed to be analogous to closely related nitroimidazooxazines.

-

Activation by Parasite-Specific Nitroreductase: The defining step is the reduction of the nitro group on the imidazole ring. This bioactivation is not mediated by the type I nitroreductase (NTR1) that activates compounds like fexinidazole. Instead, it is selectively triggered by a novel parasite-specific flavin mononucleotide-dependent NADH oxidoreductase, known as NTR2[1].

-

Generation of Cytotoxic Radicals: The reduction process leads to the formation of reactive nitrogen species, including nitric oxide and other cytotoxic radicals.

-

Cellular Damage and Death: These reactive species induce catastrophic damage to parasitic macromolecules, including DNA, lipids, and proteins, ultimately leading to parasite death.

This unique activation pathway, reliant on NTR2, offers a potential advantage in overcoming resistance mechanisms associated with NTR1 and suggests a different mode of action compared to other nitro-based drugs.

References

DNDI-8219: A Technical Overview of a Novel Oral Candidate for Visceral Leishmaniasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of DNDI-8219, a promising oral drug candidate for the treatment of visceral leishmaniasis (VL). DNDI-8219, chemically identified as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, emerged from a lead optimization program that aimed to identify a safe, effective, and orally available treatment for this neglected tropical disease.

Discovery and Lead Optimization

The journey to DNDI-8219 began with the screening of a 900-compound library of pretomanid analogues.[1][3][4] This effort was stimulated by the discovery of the potent anti-leishmanial effects of antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines.[1][3][4] The screening identified several hits with suitable potency, solubility, and microsomal stability.[1][3][4]

Subsequent structure-activity relationship (SAR) investigations led to the identification of two promising leads, R-84 and R-89, which demonstrated significant activity in the stringent Leishmania infantum hamster model.[1][3][4][5] However, these compounds were found to be potent inhibitors of the hERG channel, posing a risk for cardiac toxicity.[1][3][4][5]

An extensive SAR investigation was then undertaken to mitigate the hERG inhibition while retaining anti-leishmanial potency. This effort pinpointed DNDI-8219 (also referred to as R-6 in developmental literature) and another compound, pyridine R-136.[1][3][4][5] Both compounds exhibited excellent oral efficacy in the hamster model, with greater than 97% parasite clearance at a dose of 25 mg/kg twice daily, and showed minimal hERG inhibition.[1][3][4][5] Further profiling led to the selection of DNDI-8219 as the favored backup development candidate.[1][3][4][5]

Mechanism of Action

DNDI-8219 is a nitroimidazole, a class of compounds known to act as prodrugs that require reductive activation to exert their antimicrobial effects.[2][] Mechanistic studies on a closely related nitroimidazooxazine revealed that its activation in Leishmania is not mediated by the type I nitroreductase (NTR1), which activates other nitroheterocyclic drugs like fexinidazole.[1][5] Instead, the anti-leishmanial activity is triggered by a novel flavin mononucleotide-dependent NADH oxidoreductase, designated as NTR2.[1][2][5] This distinct mechanism of action suggests a potential for use in combination therapies and a lower likelihood of cross-resistance with other nitro-based drugs.[1][5]

Preclinical Efficacy and Pharmacokinetics

DNDI-8219 has demonstrated potent activity against various Leishmania species in both in vitro and in vivo models. The following tables summarize the key preclinical data.

Table 1: In Vitro Anti-leishmanial Activity and Cytotoxicity

| Compound | L. infantum (IC50, µM) | L. donovani (IC50, µM) | MRC-5 Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| DNDI-8219 (R-6) | 0.21 | 0.14 | >64 | >305 |

| Miltefosine | 1.8 | 0.9 | 23 | 13 |

| Amphotericin B | 0.04 | 0.03 | 1.2 | 30 |

Data sourced from the Journal of Medicinal Chemistry, 2018, 61(6), 2329-2352.

Table 2: In Vivo Efficacy in the Leishmania infantum Hamster Model

| Compound | Dose (mg/kg, oral, b.i.d. for 5 days) | % Parasite Clearance (Liver) |

| DNDI-8219 (R-6) | 25 | >97 |

| Miltefosine | 20 | 99 |

Data sourced from the Journal of Medicinal Chemistry, 2018, 61(6), 2329-2352.

Table 3: Pharmacokinetic Properties in Mice

| Compound | Parameter | Value |

| DNDI-8219 (R-6) | Half-life (t1/2) | 4.5 h |

| Cmax (at 50 mg/kg, oral) | 12.1 µM | |

| Bioavailability (F) | 33% |

Data sourced from the Journal of Medicinal Chemistry, 2018, 61(6), 2329-2352.

Experimental Protocols

In Vitro Anti-leishmanial Macrophage Assay

-

Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. Leishmania donovani promastigotes are added to infect the macrophages.

-

Compound Addition: DNDI-8219 is dissolved in DMSO and diluted to various concentrations. The compound dilutions are added to the infected macrophages.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the number of viable intracellular amastigotes, is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of parasite inhibition against the compound concentration.

In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis

-

Infection: Golden hamsters are infected via intracardiac injection with Leishmania infantum amastigotes.

-

Treatment: After a pre-patent period to allow the infection to establish, the hamsters are treated orally with DNDI-8219 twice daily for five consecutive days.

-

Parasite Burden Determination: At the end of the treatment period, the animals are euthanized, and the livers and spleens are collected. The parasite burden is determined by microscopic examination of Giemsa-stained tissue smears (Leishman-Donovan Units).

-

Efficacy Calculation: The percentage of parasite clearance is calculated by comparing the parasite burden in the treated group to that in the vehicle-treated control group.

Current Status and Future Directions

While DNDI-8219 was identified as a promising preclinical candidate, more recent information from the Drugs for Neglected Diseases initiative (DNDi) highlights the clinical development of other novel oral treatments for visceral leishmaniasis, such as LXE408 and DNDI-6174.[7][8][9] As of late 2025, there are no public announcements of DNDI-8219 entering formal clinical trials. It is common in drug development for multiple promising preclinical candidates to be identified, with only a select few progressing to human trials based on a comprehensive evaluation of their overall properties. DNDI-8219 remains a significant achievement in the discovery of novel anti-leishmanial agents and a valuable backup candidate.

Conclusion

DNDI-8219 is a potent and orally active nitroimidazooxazine with a novel mechanism of action against Leishmania parasites. Its discovery and preclinical development represent a significant advancement in the search for new treatments for visceral leishmaniasis. The comprehensive preclinical data package, including its high efficacy in the stringent hamster model and favorable safety profile concerning hERG inhibition, underscores its potential as a drug candidate. While its progression to clinical trials has not been publicly confirmed, the research and methodologies employed in its development provide a valuable framework for future anti-leishmanial drug discovery efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. elearning.unimib.it [elearning.unimib.it]

- 3. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia | DNDi [dndi.org]

- 8. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia [who.int]

- 9. Visceral leishmaniasis | DNDi [dndi.org]

Target Deconvolution of (Rac)-DNDI-8219 in Leishmania donovani: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-DNDI-8219 is a promising nitroimidazooxazine lead compound for the treatment of visceral leishmaniasis, a fatal parasitic disease caused by Leishmania donovani. Understanding the precise mechanism of action, including target identification and validation, is paramount for its further development and for anticipating potential resistance mechanisms. This technical guide provides an in-depth overview of the target identification of this compound in L. donovani, consolidating available data, outlining detailed experimental protocols, and visualizing key workflows and pathways. The primary target of this class of compounds has been identified as a novel type II nitroreductase (NTR2), an enzyme responsible for the reductive activation of the drug. This activation leads to the production of cytotoxic metabolites, ultimately causing parasite death.

Introduction to this compound and its Antileishmanial Activity

This compound is a bicyclic nitroimidazooxazine that has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. It is a racemic mixture, with the R-enantiomer often showing significant biological activity. This class of compounds requires reductive activation of its nitro group to exert its cytotoxic effects. Initial phenotypic screening has shown excellent efficacy against both the promastigote and the clinically relevant intracellular amastigote stages of the parasite.

Target Identification: A Multi-pronged Approach

The identification of the molecular target of this compound and related nitroaromatic compounds in L. donovani has been achieved through a combination of genetic and proteomic approaches, primarily by generating and analyzing drug-resistant parasite lines.

Generation of Drug-Resistant Parasites

The primary strategy for target deconvolution involved the in vitro selection of L. donovani promastigote lines resistant to a closely related nitroimidazooxazine. This was achieved by continuous culture of the parasites in the presence of gradually increasing concentrations of the compound.

Whole-Genome Sequencing of Resistant Parasites

Comparative whole-genome sequencing of the resistant and parental wild-type parasite lines is a powerful tool to identify genetic modifications associated with the resistance phenotype. This analysis typically reveals single nucleotide polymorphisms (SNPs), insertions/deletions (indels), or gene copy number variations (CNVs) in genes that are either the drug's direct target or are involved in its mechanism of action or metabolism. In the case of nitroimidazooxazine-resistant Leishmania, this approach pointed towards a specific nitroreductase.

Quantitative Proteomics

Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), have been employed to compare the proteomes of resistant and susceptible parasites. These methods can identify proteins that are significantly up- or downregulated in the resistant line, providing clues about the mechanism of resistance. A significant downregulation of a specific enzyme in a resistant line strongly suggests its involvement in drug activation. For nitroimidazooxazines, quantitative proteomics revealed a marked decrease in the expression of a novel FMN-dependent NADH oxidoreductase in resistant parasites.

The Identified Target: Leishmania Nitroreductase 2 (NTR2)

The convergence of genomic and proteomic data led to the identification of a novel FMN-dependent NADH oxidoreductase as the key enzyme responsible for the activation of bicyclic nitro-drugs in Leishmania. This enzyme was designated Nitroreductase 2 (NTR2). Genetic validation experiments, including overexpression and gene knockout of NTR2, confirmed its central role in the bioactivation of this class of compounds. Overexpression of NTR2 rendered the parasites hypersensitive to the drugs, while deletion of the gene conferred resistance.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related nitroimidazooxazines against Leishmania donovani.

Table 1: In Vitro Activity of Nitroimidazooxazines against Leishmania donovani

| Compound | Parasite Stage | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound (R-6) | Intracellular amastigotes | Macrophage infection | >97% inhibition at 1.4 (approx.) | [1] |

| DNDI-VL-2098 | Intracellular amastigotes | Macrophage infection | 0.03 | [2] |

| Delamanid | Intracellular amastigotes | Macrophage infection | 0.015 | [3] |

| (R)-PA-824 | Promastigotes (Wild-Type) | Growth inhibition | 0.140 ± 0.0046 | [3] |

| (R)-PA-824 | Promastigotes (NTR2 Overexpressing) | Growth inhibition | 0.0035 ± 0.0002 | [3] |

Table 2: Metabolism of Nitroimidazooxazines by L. donovani and NTR2

| Compound | Condition | Half-life (h) / Metabolism Rate | Reference |

| DNDI-VL-2098 | Wild-Type Promastigotes | 0.83 | [3] |

| DNDI-VL-2098 | NTR2-Overexpressing Promastigotes | 0.13 | [3] |

| Delamanid | Wild-Type Promastigotes | 1.6 | [3] |

| DNDI-VL-2098 | Recombinant NTR2 | 15.7 ± 0.4 µmol min⁻¹ mg⁻¹ | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. The following sections provide methodologies for key experiments involved in the target identification of this compound.

Protocol for Generation of Drug-Resistant Leishmania donovani

-

Initiation: Start with a clonal population of L. donovani promastigotes (e.g., strain LdBOB) cultured in standard M199 medium supplemented with 10% fetal bovine serum.

-

Initial Exposure: Add the nitroimidazooxazine compound at a concentration equivalent to its IC50.

-

Stepwise Increase: Once the parasite growth recovers to a rate comparable to untreated controls, subculture the parasites into a medium with a two-fold higher concentration of the drug.

-

Monitoring: Monitor cell viability and growth rate at each step.

-

Clonal Selection: After achieving a significant level of resistance (e.g., >50-fold increase in IC50), clone the resistant population by limiting dilution to ensure a genetically homogenous population for downstream analysis.

Protocol for Whole-Genome Sequencing and Analysis

-

DNA Extraction: Isolate high-quality genomic DNA from both the resistant and the parental wild-type parasite lines using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

Library Preparation: Prepare sequencing libraries using a standard protocol (e.g., Illumina TruSeq DNA PCR-Free Library Prep Kit).

-

Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to a depth of at least 50x coverage.

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to the L. donovani reference genome (e.g., LdBPK282A1) using an aligner such as BWA-MEM.

-

Variant Calling: Identify SNPs and indels using a variant caller like GATK or SAMtools.

-

Annotation: Annotate the identified variants using SnpEff or a similar tool to predict their functional impact.

-

Copy Number Variation Analysis: Use tools like CNVnator or Control-FREEC to detect changes in gene copy number.

-

Comparative Genomics: Compare the genomic alterations in the resistant line to the parental line to identify resistance-associated mutations.

-

Protocol for Quantitative Proteomics (SILAC-based)

-

Metabolic Labeling: Culture wild-type L. donovani promastigotes in a custom-made M199 medium containing "heavy" isotopes of arginine and lysine (e.g., ¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine) for at least five generations to ensure complete incorporation. Culture the resistant parasites in a medium with "light" (standard) amino acids.

-

Protein Extraction: Harvest equal numbers of "heavy" and "light" labeled cells and lyse them in a buffer containing protease inhibitors.

-

Protein Digestion: Combine equal amounts of protein from both cell lysates and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap).

-

Data Analysis: Use software like MaxQuant to identify and quantify peptides and proteins. The ratio of "heavy" to "light" peptides for each protein reflects the relative abundance of that protein in the resistant versus the wild-type parasites.

Protocol for Recombinant NTR2 Expression and Purification

-

Cloning: Amplify the NTR2 gene from L. donovani cDNA and clone it into an expression vector with a purification tag (e.g., pET-28a for an N-terminal His-tag).

-

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight to enhance protein solubility.

-

Purification:

-

Lyse the bacterial cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged NTR2 from the soluble fraction using a Ni-NTA affinity chromatography column.

-

Elute the protein using an imidazole gradient.

-

Further purify the protein by size-exclusion chromatography to obtain a homogenous sample.

-

Protocol for NTR2 Enzyme Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), FMN (as a cofactor), NADH (as an electron donor), and the recombinant NTR2 enzyme.

-

Substrate Addition: Initiate the reaction by adding the nitroaromatic substrate (e.g., DNDI-8219 or a surrogate substrate like nifurtimox).

-

Monitoring: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the concentration of the substrate and fitting the data to the Michaelis-Menten equation.

Mechanism of Action and Downstream Effects

The activation of this compound by NTR2 is a reductive process that is believed to generate reactive nitrogen species, including nitric oxide (NO•) radicals. These highly reactive molecules can induce widespread cellular damage through various mechanisms:

-

Oxidative and Nitrosative Stress: The generated radicals can lead to lipid peroxidation, protein carbonylation, and DNA damage, disrupting cellular integrity and function.

-

Inhibition of Key Enzymes: Reactive nitrogen species can inhibit the function of essential enzymes, particularly those with iron-sulfur clusters or critical cysteine residues.

-

Mitochondrial Dysfunction: Damage to mitochondrial components can impair the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a decrease in ATP production.

-

Apoptosis-like Cell Death: The accumulation of cellular damage can trigger a programmed cell death pathway in the parasite, characterized by DNA fragmentation and the activation of metacaspases.

Visualizations

Experimental Workflow for Target Identification

Caption: Workflow for the identification of the molecular target of this compound.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound in Leishmania donovani.

Conclusion

The target of this compound and related nitroimidazooxazines in Leishmania donovani has been successfully identified as the novel nitroreductase, NTR2. This was achieved through a robust combination of genetic and proteomic approaches, which serve as a paradigm for target deconvolution of other antiparasitic compounds. The activation of the prodrug by NTR2 leads to the generation of cytotoxic reactive nitrogen species, causing widespread cellular damage and parasite death. Further elucidation of the downstream signaling pathways and the precise nature of the cytotoxic metabolites will provide a more complete understanding of the drug's mechanism of action and may aid in the development of next-generation antileishmanial agents. This technical guide provides a comprehensive resource for researchers in the field, detailing the key findings and methodologies in the target identification of this promising new drug candidate.

References

- 1. Quantitative proteomic analysis of amphotericin B resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning, Expression and Purification of L. Donovani Specific Antigen for Serodiagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leishmania donovani Targets Host Transcription Factor NRF2 To Activate Antioxidant Enzyme HO-1 and Transcriptional Repressor ATF3 for Establishing Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes | Semantic Scholar [semanticscholar.org]

Physicochemical Properties of (Rac)-DNDI-8219: A Technical Guide

This technical guide provides an in-depth overview of the core physicochemical properties of (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis. The information is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Data

This compound, also referred to as R-6, is a nitroimidazooxazine derivative. Its key physicochemical parameters are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 345.2 Da | [1] |

| LogD (pH 7.4) | 2.59 | [1] |

| Thermodynamic Solubility (pH 7.4) | 23 µM | [1] |

| Permeability | High | [1] |

| Plasma Protein Binding | 82-87% | [1] |

| Melting Point | Not available in cited literature | |

| pKa | Not available in cited literature |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be adapted from the general methods described for related nitroimidazooxazines[1]. A representative synthetic scheme is outlined below.

Step 1: Epoxide Formation A suitable starting alcohol is converted to an epoxide. This typically involves a two-step process of tosylation followed by intramolecular cyclization with a base.

Step 2: Ring Opening with 2,4-Dinitroimidazole The epoxide is then reacted with 2,4-dinitroimidazole in a suitable solvent, such as DMF, at an elevated temperature to open the epoxide ring and form a key intermediate alcohol.

Step 3: Protection of the Alcohol The newly formed hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent unwanted side reactions in subsequent steps. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of acid, such as pyridinium p-toluenesulfonate (PPTS).

Step 4: Deprotection and Cyclization The protecting group on a precursor alcohol (introduced earlier in the synthesis, not the one from Step 3) is removed, for instance, using tetrabutylammonium fluoride (TBAF) for a silyl ether. The resulting alcohol undergoes an intramolecular cyclization, often base-mediated with sodium hydride, to form the oxazine ring of the nitroimidazooxazine core.

Step 5: Introduction of the Side Chain The final side chain is introduced via an etherification reaction. The alcohol on the oxazine core is reacted with 4-(trifluoromethoxy)phenol under Mitsunobu reaction conditions (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3)) or via a Williamson ether synthesis with a suitable aryl halide in the presence of a base like sodium hydride to yield this compound[1].

Determination of Thermodynamic Solubility

The thermodynamic solubility of this compound was determined using a shake-flask method at pH 7.4[1]. A general protocol for this assay is as follows:

-

An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

-

The suspension is shaken or agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Determination of LogD

The distribution coefficient (LogD) at pH 7.4 was measured to assess the lipophilicity of this compound[1]. The shake-flask method is a standard approach for LogD determination:

-

A solution of the compound is prepared in a biphasic system of n-octanol and an aqueous buffer (PBS at pH 7.4). The two phases are pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

After allowing the phases to separate, the concentration of the compound in both the n-octanol and the aqueous phase is measured using an appropriate analytical technique, such as LC-MS/MS.

-

The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the discovery and preclinical profiling of a drug candidate like this compound.

References

An In-Depth Technical Guide to the Racemic Mixture Versus Enantiomers of DNDI-8219

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNDI-8219, a promising nitroimidazooxazine derivative, has emerged as a clinical candidate for the treatment of visceral leishmaniasis (VL). This technical guide provides a comprehensive analysis of the racemic mixture of DNDI-8219 in comparison to its constituent enantiomers. Key differentiators in their biological activity, pharmacokinetic profiles, and safety are detailed through a compilation of preclinical data. This document is intended to serve as a critical resource for researchers engaged in the development of novel anti-leishmanial therapeutics, offering detailed experimental protocols and a mechanistic overview to inform future studies and drug design strategies.

Introduction

Visceral leishmaniasis, a neglected tropical disease, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the development of new, safe, and effective oral treatments. The nitroheterocyclic class of compounds has shown considerable promise, with DNDI-8219 (also referred to as R-6) being a lead candidate developed by the Drugs for Neglected Diseases initiative (DNDi).

Initially synthesized as a racemic mixture, subsequent investigations revealed stereospecific differences in the biological activity of its enantiomers. This guide delves into the core distinctions between the racemic mixture and the individual (6R) and (6S) enantiomers of DNDI-8219, providing a robust dataset for comparative evaluation.

Data Presentation: Racemic Mixture vs. Enantiomers

The following tables summarize the quantitative data gathered from preclinical studies, offering a clear comparison of the in vitro activity, in vivo efficacy, pharmacokinetic properties, and safety profiles of the racemic mixture and individual enantiomers of DNDI-8219.

Table 1: Comparative In Vitro Activity

| Compound | Leishmania donovani (Amastigotes) IC50 (µM) | Leishmania infantum (Amastigotes) IC50 (µM) |

| Racemic DNDI-8219 | Data not available | Data not available |

| (6R)-DNDI-8219 | 0.35 ± 0.03[1] | 0.60 ± 0.09[1] |

| (6S)-DNDI-8219 | Data not available | Data not available |

Table 2: Comparative In Vivo Efficacy in Mouse Model of Visceral Leishmaniasis

| Compound | Dose (mg/kg, bid, 5 days) | % Inhibition of Parasite Load |

| Racemic DNDI-8219 | 25 | ≥97%[2] |

| (6R)-DNDI-8219 | 25 | ≥97%[2] |

| (6S)-DNDI-8219 | 25 | ≥97%[2] |

Table 3: Comparative Pharmacokinetic Parameters (Species: Mouse)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Racemic DNDI-8219 | Data not available | Data not available | Data not available | Data not available |

| (6R)-DNDI-8219 | Data not available | Data not available | Data not available | Data not available |

| (6S)-DNDI-8219 | Data not available | Data not available | Data not available | Data not available |

Table 4: Comparative Safety Profile

| Compound | Cytotoxicity (CC50) against MRC-5 cells (µM) |

| Racemic DNDI-8219 | >200[1] |

| (6R)-DNDI-8219 | Data not available |

| (6S)-DNDI-8219 | Data not available |

Note: While both enantiomers showed high in vivo efficacy, the (6R)-enantiomer was selected for further development due to a more favorable overall profile, including aspects not fully captured in publicly available comparative data tables.

Mechanism of Action

DNDI-8219 and its analogues belong to the class of nitroimidazoles, which act as prodrugs requiring activation within the Leishmania parasite. Unlike other nitro-drugs that are activated by a type I nitroreductase (NTR1), DNDI-8219's activity is mediated by a novel, parasite-specific flavin mononucleotide-dependent NADH oxidoreductase, termed nitroreductase 2 (NTR2).

The activation process involves the reduction of the nitro group on the imidazole ring. This reduction leads to the formation of reactive nitrogen species, such as nitroso and hydroxylamine metabolites, which are highly cytotoxic to the parasite. These reactive species are believed to induce DNA damage and other cellular insults, ultimately leading to parasite death. The selectivity of DNDI-8219 for the parasite over the host is attributed to the specific expression and activity of NTR2 in Leishmania.

Experimental Protocols

Synthesis of Racemic DNDI-8219

The synthesis of racemic 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine can be achieved through a multi-step process. The following is a generalized protocol based on the synthesis of analogous compounds:

-

Epoxidation: Start with a suitable achiral precursor and perform an epoxidation reaction to introduce the oxirane ring.

-

Ring Opening: React the epoxide with 2-bromo-4-nitroimidazole in the presence of a base. This step opens the epoxide ring and introduces the nitroimidazole moiety.

-

Cyclization: The resulting intermediate alcohol is then cyclized to form the oxazine ring. This is typically achieved by treatment with a reagent like sodium hydride to deprotonate the alcohol, which then undergoes an intramolecular nucleophilic substitution to displace the bromine atom on the imidazole ring.

-

Functionalization: The final step involves the introduction of the 4-(trifluoromethoxy)phenoxy side chain. This can be accomplished via a Mitsunobu reaction or a Williamson ether synthesis, where the alcohol on the oxazine ring reacts with 4-(trifluoromethoxy)phenol.

-

Purification: The final racemic product is purified using standard chromatographic techniques.

Chiral Separation of Enantiomers

The separation of the racemic mixture of DNDI-8219 into its individual (6R) and (6S) enantiomers is crucial for evaluating their distinct biological properties. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for separating this class of compounds.

-

Mobile Phase Optimization: Develop a suitable mobile phase. This typically consists of a mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the two enantiomers.

-

Detection: Use a UV detector set to a wavelength where the compound exhibits strong absorbance.

-

Fraction Collection: Once the separation method is optimized, inject the racemic mixture and collect the fractions corresponding to each enantiomer as they elute from the column.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions should be determined using the analytical chiral HPLC method to ensure high purity.

In Vitro Anti-leishmanial Activity Assay (Intracellular Amastigotes)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the test compounds against intracellular Leishmania donovani amastigotes.

-

Cell Culture: Culture a macrophage cell line (e.g., THP-1 or primary peritoneal macrophages) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Infection: Infect the macrophage culture with stationary-phase L. donovani promastigotes at a defined parasite-to-cell ratio (e.g., 10:1). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Treatment: Remove extracellular parasites by washing. Add serial dilutions of the test compounds (racemic mixture and enantiomers) to the infected cells. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).

-

Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification of Parasite Load: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages by microscopic examination.

-

IC50 Determination: Calculate the percentage of inhibition of parasite growth for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis

This protocol describes a general procedure for evaluating the in vivo efficacy of the test compounds in a murine model of VL.

-

Animal Model: Use susceptible BALB/c mice.

-

Infection: Infect the mice intravenously with L. donovani promastigotes (e.g., 1 x 10^7 parasites per mouse).

-

Treatment: At a specified time post-infection (e.g., day 7 or day 14), begin oral administration of the test compounds (racemic mixture and enantiomers) at a defined dose and schedule (e.g., 25 mg/kg, twice daily for 5 days). Include a vehicle control group and a positive control group (e.g., miltefosine).

-

Assessment of Parasite Burden: At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.

-

Leishman-Donovan Units (LDU): Prepare Giemsa-stained impression smears of the liver and spleen. Calculate the LDU by multiplying the number of amastigotes per 1000 host cell nuclei by the organ weight in milligrams.

-

Efficacy Calculation: Determine the percentage of inhibition of parasite load in the treated groups compared to the vehicle control group.

Visualizations

Signaling Pathway

Caption: Activation pathway of DNDI-8219 in Leishmania.

Experimental Workflow: Synthesis and Separation

Caption: Workflow for the synthesis and chiral separation of DNDI-8219.

Experimental Workflow: Biological Evaluation

Caption: Workflow for the biological evaluation of DNDI-8219.

Conclusion

The development of DNDI-8219 represents a significant advancement in the pursuit of novel oral therapies for visceral leishmaniasis. While both enantiomers of DNDI-8219 demonstrated potent in vivo activity, the selection of the (6R)-enantiomer for further clinical development underscores the importance of stereochemistry in drug design and optimization. The unique mechanism of action, involving activation by the parasite-specific NTR2 enzyme, provides a strong rationale for its selective anti-leishmanial activity.

This technical guide has provided a consolidated overview of the comparative data between the racemic mixture and enantiomers of DNDI-8219, alongside detailed experimental protocols to facilitate further research. A comprehensive understanding of these aspects is paramount for the continued development of DNDI-8219 and for the design of next-generation nitroheterocyclic drugs with improved therapeutic profiles. Further studies providing direct, head-to-head comparisons of the racemic mixture and its enantiomers across a full suite of preclinical assays would be invaluable to the research community.

References

In Silico Modeling of (Rac)-DNDI-8219 Binding to a Putative Target: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of the binding of (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis, to a putative target, Trypanosoma cruzi hypoxanthine-guanine phosphoribosyltransferase (TcHGPRT). Due to the structural and functional conservation of enzymes in the purine salvage pathway among kinetoplastids, and the availability of high-resolution crystal structures, TcHGPRT serves as an excellent surrogate model for understanding the potential binding mechanisms of nitroimidazooxazines. This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data for known inhibitors of TcHGPRT, and visualizes the relevant biological pathway and computational workflows using Graphviz.

Introduction

This compound, a 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a lead compound under development for the treatment of visceral leishmaniasis. While its precise molecular target in Leishmania species is thought to be a novel nitroreductase, the exploration of its binding potential to other critical enzymes in related parasites can provide valuable insights into its spectrum of activity and potential off-target effects. Protozoan parasites of the order Kinetoplastida, which includes Leishmania and Trypanosoma species, are purine auxotrophs, meaning they rely on a purine salvage pathway to acquire essential purines from their host. A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for the parasite's survival.[1][3]

This guide uses Trypanosoma cruzi HGPRT (TcHGPRT) as a case study for the in silico analysis of this compound binding. High-resolution crystal structures of TcHGPRT are publicly available, providing a solid foundation for computational modeling. We will explore molecular docking to predict the binding pose of DNDI-8219 in the active site of TcHGPRT, followed by molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex and calculate the binding free energy.

The Purine Salvage Pathway in Trypanosoma cruzi

The purine salvage pathway is a critical metabolic route for the survival of T. cruzi. The parasite salvages purine bases, primarily hypoxanthine and guanine, from the host and converts them into essential nucleotides. TcHGPRT plays a central role in this process by catalyzing the conversion of hypoxanthine and guanine to inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively.

Figure 1. Simplified diagram of the purine salvage pathway in Trypanosoma cruzi.

In Silico Modeling Workflow

The in silico modeling process involves a series of computational steps to predict and analyze the binding of a ligand to its target protein. The general workflow is outlined below.

Figure 2. General workflow for in silico modeling of protein-ligand binding.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Objective: To predict the preferred binding pose of this compound within the active site of TcHGPRT.

Protocol:

-

Protein Preparation:

-

Download the crystal structure of TcHGPRT from the Protein Data Bank (PDB ID: 8FX0).[1]

-

Remove all water molecules and co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDockTools.

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) using its chemical name: (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine.

-

Generate the 3D coordinates and perform energy minimization using a suitable tool like Open Babel or Avogadro.

-

Assign Gasteiger charges and define the rotatable bonds using AutoDockTools.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Identify the active site of TcHGPRT based on the location of the co-crystallized inhibitor in the original PDB file or from literature.

-

Define a grid box that encompasses the entire active site. A grid box size of 60 x 60 x 60 Å with a spacing of 0.375 Å is a reasonable starting point.

-

-

Docking Execution:

-

Use a molecular docking program such as AutoDock Vina.

-

Set the prepared protein and ligand files as input.

-

Specify the coordinates and dimensions of the grid box.

-

Run the docking simulation with an exhaustiveness of 8 (a good balance between accuracy and computational time).

-

-

Analysis of Results:

-

Analyze the output poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the top-ranked pose in a molecular visualization software (e.g., PyMOL, VMD) to inspect the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

-

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the TcHGPRT-(Rac)-DNDI-8219 complex and to obtain conformational ensembles for binding free energy calculations.

Protocol (using GROMACS):

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Choose a suitable force field (e.g., CHARMM36m for the protein and CGenFF for the ligand).

-

Generate the topology files for the protein and the ligand.

-

Place the complex in a cubic simulation box with a minimum distance of 1.0 nm between the protein and the box edges.

-

Solvate the system with a water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to remove any steric clashes.

-

-

Equilibration:

-

Perform a 100 ps NVT (constant number of particles, volume, and temperature) equilibration at 300 K to stabilize the temperature of the system.

-

Perform a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration at 1 bar and 300 K to stabilize the pressure and density of the system. Position restraints on the protein and ligand heavy atoms are typically applied during equilibration.

-

-

Production MD:

-

Run a production MD simulation for at least 100 ns without any restraints. Save the coordinates every 10 ps.

-

-

Trajectory Analysis:

-

Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

-

Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze the interactions between the protein and the ligand throughout the simulation.

-

Binding Free Energy Calculation (MM/PBSA)